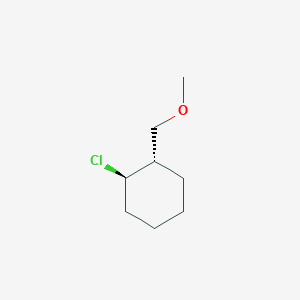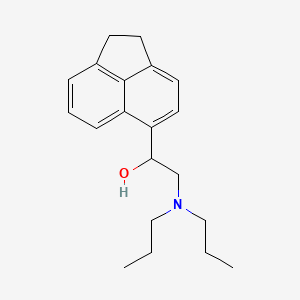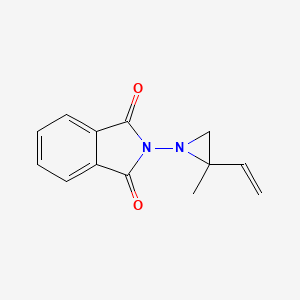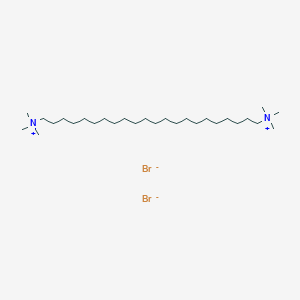
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide typically involves the quaternization of a long-chain alkylamine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Anion exchange reactions can be carried out using salts of the desired anion in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Used in similar applications as a surfactant and antimicrobial agent.
Benzalkonium chloride (BAC): Widely used in disinfectants and antiseptics.
Uniqueness
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes.
Eigenschaften
CAS-Nummer |
65114-34-3 |
|---|---|
Molekularformel |
C28H62Br2N2 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
trimethyl-[22-(trimethylazaniumyl)docosyl]azanium;dibromide |
InChI |
InChI=1S/C28H62N2.2BrH/c1-29(2,3)27-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-28-30(4,5)6;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KLXJCNNNBUJONF-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


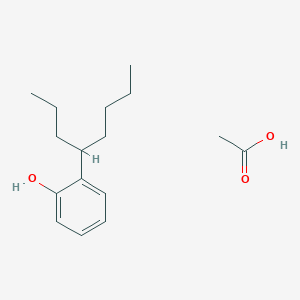
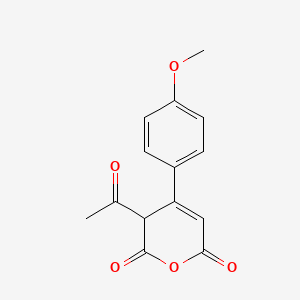
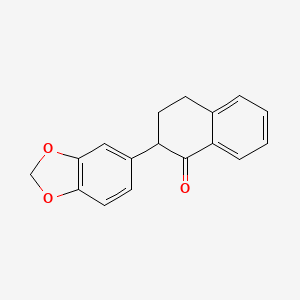
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)

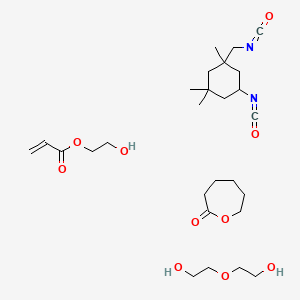
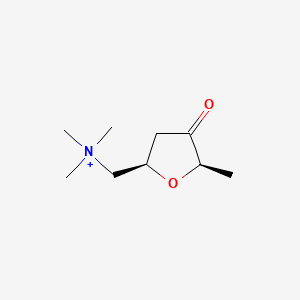
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
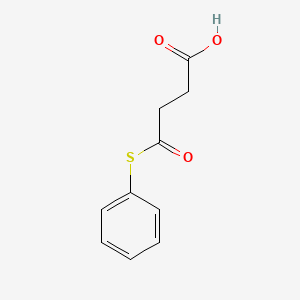

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
